molecular formula C13H14BrN3O4S2 B2475345 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 2034430-24-3

2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No.: B2475345
CAS No.: 2034430-24-3
M. Wt: 420.3
InChI Key: PYSRZUAWLPTJTK-UHFFFAOYSA-N
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Description

2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, an azetidine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the azetidine ring and the bromophenyl sulfonyl group. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The bromophenyl sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides and bromophenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonyl and imidazole groups.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole involves interactions with molecular targets such as enzymes or receptors. The sulfonyl and imidazole groups can form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
  • 1-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
  • 1-{1-[(2-Bromophenyl)sulfonyl]-3-azetidinyl}-1H-1,2,3-triazole

Uniqueness

Compared to similar compounds, 2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is unique due to the presence of both sulfonyl and imidazole groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(2-bromophenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O4S2/c1-16-7-6-15-13(16)22(18,19)10-8-17(9-10)23(20,21)12-5-3-2-4-11(12)14/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSRZUAWLPTJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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